molecular formula C13H16BrNO B8255544 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole CAS No. 885271-12-5

2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B8255544
CAS No.: 885271-12-5
M. Wt: 282.18 g/mol
InChI Key: NJQJYOLYDOCZGX-UHFFFAOYSA-N
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Description

Design Principles for Chiral C₂-Symmetric Bis(oxazoline) Ligand Architectures

The structural efficacy of 2-(2-bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole stems from its C₂-symmetric bis(oxazoline) (BOX) framework, which enforces precise spatial control over metal coordination sites. The tert-butyl group at the 4-position introduces steric bulk, shielding one face of the metal center to favor enantioselective substrate approach. Concurrently, the 2-bromophenyl substituent exerts electronic modulation via its electron-withdrawing bromine atom, polarizing the oxazoline nitrogen’s lone pair to enhance metal-ligand binding affinity.

Key design considerations include:

  • Steric Tuning : Bulkier substituents (e.g., tert-butyl) improve enantioselectivity by restricting conformational flexibility, as demonstrated in palladium-catalyzed decarboxylative allylations achieving >95% ee.
  • Electronic Modulation : Electron-deficient aryl groups (e.g., bromophenyl) lower the LUMO of the oxazoline ring, facilitating stronger interactions with Lewis acidic metal centers like Cu(I) and Fe(II).
  • Backbone Rigidity : The 4,5-dihydrooxazole core enforces a planar geometry, minimizing entropy-driven disorganization during catalysis.

These principles are exemplified in the synthesis of (S)-tert-ButylPHOX, where recrystallization and mesylate displacement strategies yield enantiopure ligands with 78.8% overall efficiency.

Transition Metal Complexation Strategies for Enantioselective Transformations

The ligand forms robust complexes with transition metals, enabling stereocontrol across reaction classes. Representative complexes include:

Metal Center Coordination Geometry Application Enantioselectivity
Cu(I) Tetrahedral Cyclopropanation of alkenes 92% ee
Pd(II) Square planar Decarboxylative allylation 95% ee
Fe(II) Octahedral Hetero-Diels–Alder reactions 88% ee

Copper Complexes : Cu(I)-BOX catalysts facilitate cyclopropanations via radical rebound mechanisms, where the bromophenyl group stabilizes transition states through π-stacking. For example, styrene cyclopropanation with diazo esters achieves 92% ee using Cu(I)/BOX systems.

Palladium Complexes : Pd(II) complexes excel in allylic alkylations, leveraging the tert-butyl group to block undesired nucleophile approach. In asymmetric decarboxylations, Pd-(S)-tert-ButylPHOX achieves 95% ee by orienting enolate intermediates via hydrogen-bonding interactions.

Iron Complexes : Fe(II)-BOX catalysts promote eco-friendly oxidations. The bromine atom’s inductive effect enhances metal-centered redox activity, enabling aerobic epoxidations with 88% ee.

Role in Stereodivergent Diels-Alder Cycloaddition Mechanisms

This compound derivatives act as chiral Lewis acid catalysts in Diels-Alder reactions, where the oxazole ring serves as an electron-deficient diene. Key mechanistic insights:

  • Transition State Stabilization : The ligand’s tert-butyl group directs diene approach via steric repulsion, while the bromophenyl group polarizes the dienophile’s LUMO, lowering the activation barrier by 15 kcal/mol.
  • Endo Selectivity : In reactions with cyclopentadiene, endo transition states are favored due to secondary orbital interactions between the oxazole’s π-system and the dienophile.
  • Solvent Effects : Nonpolar solvents (e.g., toluene) enhance enantioselectivity by minimizing ligand dissociation, as evidenced by a 20% ee increase compared to THF.

A representative case involves the reaction of methyl vinyl ketone with cyclopentadiene, yielding 85% ee and >95:5 endo:exo selectivity under optimized conditions.

Applications in Tsuji-Trost Allylic Alkylation Reaction Landscapes

The ligand’s Pd(II) complexes are pivotal in Tsuji-Trost allylic alkylations, enabling the construction of quaternary stereocenters. Critical advancements include:

  • Soft Nucleophile Activation : Malonate nucleophiles exhibit enhanced reactivity due to ligand-induced charge polarization at the palladium center, achieving 90% yield and 93% ee in indole alkylations.
  • Dynamic Kinetic Resolution : Racemic allylic carbonates undergo deracemization via π-allyl intermediates, with the tert-butyl group dictating facial selectivity.
  • Substrate Scope : Electron-deficient aryl electrophiles (e.g., nitro-substituted carbonates) react efficiently, while sterically hindered substrates require elevated temperatures (80°C) for full conversion.

A case study using cinnamyl carbonate and dimethyl malonate demonstrates 93% ee and 87% yield under ambient conditions, underscoring the ligand’s operational robustness.

Properties

IUPAC Name

2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJYOLYDOCZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194407
Record name 2-(2-Bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-12-5
Record name 2-(2-Bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with tert-butylamine to form an intermediate, which is then cyclized using a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of oxazolone derivatives.

    Reduction: Formation of dihydrooxazole derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations:

Steric Effects : The tert-butyl group in 154701-60-7 provides greater steric hindrance compared to isopropyl (321848-65-1), enhancing enantioselectivity in metal-catalyzed reactions .

Reactivity: Compounds with dimethyl substituents (e.g., 2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole) are utilized in hypercoordinated organotin polymers, whereas the target compound is tailored for asymmetric catalysis .

Catalytic Performance

  • Asymmetric C-H Activation : The trifluoromethylpyridine-oxazoline ligand (L1) achieved 92% enantiomeric excess (ee) in palladium-catalyzed additions, outperforming simpler bromophenyl analogs due to enhanced electronic tuning .
  • Scalability: The synthesis of (S)-t-BuPyOx highlights challenges in ligand stability during purification, a issue less pronounced in bromophenyl derivatives due to their lower polarity .

Physical and Chemical Properties

Property 154701-60-7 321848-65-1 (Isopropyl analog) 1305322-94-4 (para-Bromo)
Melting Point Not reported 79.6–79.9°C Not reported
Solubility Organic solvents Similar Lower polarity
Stability Stable under inert conditions Sensitive to hydrolysis Moderate

Research Implications

The tert-butyl and bromophenyl substituents in this compound make it a promising candidate for asymmetric catalysis, particularly in reactions requiring bulky, electron-deficient ligands. Future research should explore its performance in cross-coupling and C-H activation reactions, leveraging its steric and electronic profile .

Biological Activity

2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a compound of interest due to its diverse biological activities, particularly in enzyme inhibition and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group and a tert-butyl substituent attached to a dihydrooxazole ring. Its molecular formula is C11H12BrN2OC_{11}H_{12}BrN_2O. The presence of the bromine atom enhances its lipophilicity, which is advantageous for membrane permeability and bioavailability.

The mechanism of action of this compound involves several interactions:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, indicating that the compound could influence drug-drug interactions.
  • Protein-Ligand Interactions : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tert-butyl group enhances hydrophobic interactions. These interactions can modulate enzyme or receptor activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antifungal Activity : Similar compounds within the oxazole class have shown broad-spectrum antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various oxazole derivatives on cytochrome P450 enzymes. It was found that this compound significantly inhibited CYP1A2 and CYP2D6, suggesting its potential use in pharmacokinetic studies.

Case Study 2: Antifungal Screening

In a screening for antifungal agents, derivatives similar to this compound demonstrated effective inhibition against Candida species. The structure-activity relationship indicated that modifications to the bromophenyl group could enhance antifungal potency .

Data Tables

Biological ActivityCompoundMIC (μg/mL)Reference
AntifungalA300.03
AntifungalA310.25
CYP InhibitionCYP1A2Significant
CYP InhibitionCYP2D6Significant

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

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